tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[321]octane-2-carbonyl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds
Preparation Methods
The synthesis of tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate involves several steps. . This process results in the formation of the desired diazabicyclo compound, which can then be further modified to obtain the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Scientific Research Applications
Tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and mechanisms.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to the active site of these enzymes, the compound prevents the breakdown of antibiotics, thereby enhancing their efficacy . The molecular targets include the serine residues in the active site of beta-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar compounds include other diazabicyclo derivatives such as:
- tert-butyl 4-[(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate
- tert-butyl 4-[(1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate lies in its specific configuration and functional groups, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C17H28N4O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13?/m1/s1 |
InChI Key |
SXKJDJFTBGADNS-PZORYLMUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CC[C@@H]3CN2C(=O)N3O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O |
Origin of Product |
United States |
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